molecular formula C7H10N2O B1417635 4-Ethyl-6-hydroxy-2-methylpyrimidine CAS No. 52421-75-7

4-Ethyl-6-hydroxy-2-methylpyrimidine

Cat. No. B1417635
CAS RN: 52421-75-7
M. Wt: 138.17 g/mol
InChI Key: VDXKPQUYEALWON-UHFFFAOYSA-N
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Description

4-Ethyl-6-hydroxy-2-methylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .


Synthesis Analysis

The synthesis of 4-Ethyl-6-hydroxy-2-methylpyrimidine and its derivatives is a topic of ongoing research. One study discusses the synthesis of pyrimidine azo dyes through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole(s) .


Molecular Structure Analysis

The InChI code for 4-Ethyl-6-hydroxy-2-methylpyrimidine is 1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3, (H,8,9,10) .


Physical And Chemical Properties Analysis

4-Ethyl-6-hydroxy-2-methylpyrimidine has a molecular weight of 138.16700 and a density of 1.119g/cm3 . Its boiling point is 249.3ºC at 760mmHg .

Scientific Research Applications

Precursor in Pharmaceutical and Explosive Industries

4-Ethyl-6-hydroxy-2-methylpyrimidine serves as an important precursor in the synthesis of various products in the pharmaceutical and explosive industries. A study by Patil et al. (2008) focuses on the synthesis process of 4,6-dihydroxy-2-methylpyrimidine, which shares a close structural relationship with 4-Ethyl-6-hydroxy-2-methylpyrimidine. They developed an economic process for its production, confirming its potential in industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Heterocyclic Compound Synthesis

Roberts et al. (1994) studied the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines from certain precursors, which highlights the role of 4-Ethyl-6-hydroxy-2-methylpyrimidine derivatives in forming valuable heterocyclic compounds. These derivatives are critical in the development of new chemical entities with potential pharmaceutical applications (Roberts, Landor, & Bolessa, 1994).

Biological Activity Studies

Mohammad et al. (2017) explored the synthesis of heterocyclic compounds containing derivatives of 4-Ethyl-6-hydroxy-2-methylpyrimidine, specifically focusing on their antimicrobial activity. This research demonstrates the compound's significance in the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).

Spectroscopic and Electronic Study

Faizan et al. (2017) conducted an experimental and theoretical study on the structure, vibrational, and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine. This research provides insights into the fundamental properties of similar compounds like 4-Ethyl-6-hydroxy-2-methylpyrimidine, crucial for understanding their behavior in various applications (Faizan, Bhat, Alam, Afroz, & Ahmad, 2017).

Safety And Hazards

The safety information for 4-Ethyl-6-hydroxy-2-methylpyrimidine indicates a signal word of "Warning" . Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

4-ethyl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXKPQUYEALWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522504
Record name 6-Ethyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-hydroxy-2-methylpyrimidine

CAS RN

52421-75-7
Record name 6-Ethyl-2-methylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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